Binding Selectivity: 444‑Fold Preference for mGlu3 Over mGlu2 in Radioligand Displacement Assays
In [3H]-LY341495 radioligand displacement assays performed on recombinant human mGlu2 and mGlu3 receptors expressed in the same cellular background, LY2794193 (compound 8p) exhibited a Ki of 0.927 nM at hmGlu3 versus a Ki of 412 nM at hmGlu2, yielding a binding selectivity ratio of 444‑fold in favor of mGlu3 [1]. This stands in marked contrast to the non‑selective parent scaffold LY354740, which displays only ~5‑fold preference for mGlu2 (EC50-based), and LY379268, which shows a modest ~8.6‑fold Ki preference for mGlu3 but <2‑fold functional selectivity [2][3].
| Evidence Dimension | Binding affinity (Ki) at recombinant human mGlu2 and mGlu3 receptors |
|---|---|
| Target Compound Data | hmGlu3 Ki = 0.927 nM; hmGlu2 Ki = 412 nM |
| Comparator Or Baseline | LY354740: hmGlu2 EC50 = 5.1 nM, hmGlu3 EC50 = 24.3 nM (~5‑fold mGlu2‑preferring); LY379268: hmGlu2 Ki = 40.6 nM, hmGlu3 Ki = 4.7 nM (~8.6‑fold mGlu3‑preferring by Ki) |
| Quantified Difference | LY2794193 mGlu3/mGlu2 Ki ratio = 444‑fold; vs. LY354740 mGlu2/mGlu3 EC50 ratio = 4.8‑fold; vs. LY379268 mGlu3/mGlu2 Ki ratio = 8.6‑fold |
| Conditions | [3H]-LY341495 competition binding, recombinant human mGlu2 and mGlu3 receptors, same cellular background, Monn et al. 2018 J Med Chem |
Why This Matters
A >400‑fold window at the binding level is the fundamental prerequisite for any experiment that must attribute an effect exclusively to mGlu3; the absence of this margin in all prior Group II agonists has confounded mGlu3 target‑validation studies for over two decades.
- [1] Monn JA, Henry SS, Massey SM, et al.Identification of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193), a Highly Potent and Selective mGlu3 Receptor Agonist. J Med Chem. 2018;61(6):2303-2328. View Source
- [2] Schoepp DD, et al. LY354740: a potent and highly selective group II mGlu receptor agonist. Neuropharmacology. 1997;36(1):1-11. View Source
- [3] Monn JA, et al. LY379268: a potent, selective group II mGlu receptor agonist. J Med Chem. 1999;42(6):1027-1040. View Source
